molecular formula C22H22N4O3 B2903021 N-(2-(1H-indol-3-yl)ethyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide CAS No. 1286695-25-7

N-(2-(1H-indol-3-yl)ethyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide

Katalognummer: B2903021
CAS-Nummer: 1286695-25-7
Molekulargewicht: 390.443
InChI-Schlüssel: SXSLTFNXOLBNAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(1H-indol-3-yl)ethyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide is a useful research compound. Its molecular formula is C22H22N4O3 and its molecular weight is 390.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2-(1H-indol-3-yl)ethyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the synthesis, biological evaluations, and pharmacological properties of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C₁₈H₁₈N₄O₂
  • Molecular Weight : 342.36 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole-based compounds, including variations similar to this compound. The compound's structure suggests it may inhibit tumor growth through multiple mechanisms, including modulation of cell cycle progression and induction of apoptosis.

Case Study: Cytotoxicity against Hep-G2 Cells
A study investigated the cytotoxic effects of various indole derivatives against Hep-G2 liver cancer cells using the MTT assay. The results indicated that compounds with indole scaffolds exhibited significant cytotoxicity, with IC50 values comparable to standard chemotherapeutics like doxorubicin. For instance, derivatives with specific substituents on the indole ring showed reduced cell viability (as low as 10.99% at 100 µg/mL) compared to control groups .

CompoundCell Viability (%)IC50 (µM)
Doxorubicin10.8 ± 0.410.5
Indole Derivative A11.72 ± 0.531.0
Indole Derivative B18.92 ± 1.480.8

The proposed mechanism for the anticancer activity includes:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to mitotic arrest .
  • Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins have been observed in cell lines treated with indole derivatives .

Anti-inflammatory Activity

Indole derivatives are also known for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.

Research Findings
In vitro studies demonstrated that certain indole derivatives could significantly reduce the production of TNF-alpha and IL-6 in activated macrophages, indicating their potential as anti-inflammatory agents .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is crucial for evaluating the safety and efficacy of this compound.

ADMET Properties

The compound was evaluated for its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties using computational models:

  • Absorption : Predicted to have good oral bioavailability.
  • Distribution : High volume of distribution indicates good tissue penetration.
  • Metabolism : Likely metabolized by CYP enzymes; specific pathways require further investigation.
  • Excretion : Predominantly renal excretion expected.

Eigenschaften

IUPAC Name

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-22(2,26-20(27)10-9-18(25-26)19-8-5-13-29-19)21(28)23-12-11-15-14-24-17-7-4-3-6-16(15)17/h3-10,13-14,24H,11-12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSLTFNXOLBNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCC1=CNC2=CC=CC=C21)N3C(=O)C=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.